4-(Chlorosulfonyl)thiophene-3-carboxylic acid
CAS No.: 1375472-54-0
Cat. No.: VC20370288
Molecular Formula: C5H3ClO4S2
Molecular Weight: 226.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1375472-54-0 |
|---|---|
| Molecular Formula | C5H3ClO4S2 |
| Molecular Weight | 226.7 g/mol |
| IUPAC Name | 4-chlorosulfonylthiophene-3-carboxylic acid |
| Standard InChI | InChI=1S/C5H3ClO4S2/c6-12(9,10)4-2-11-1-3(4)5(7)8/h1-2H,(H,7,8) |
| Standard InChI Key | MMLNWWZFLCSBQJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=CS1)S(=O)(=O)Cl)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The thiophene ring, a five-membered aromatic heterocycle with one sulfur atom, serves as the structural backbone. The chlorosulfonyl group at the 4-position and the carboxylic acid at the 3-position create a polarized electronic environment. X-ray crystallography of analogous compounds reveals that the sulfur atoms in the thiophene and sulfonyl groups adopt trigonal planar and tetrahedral geometries, respectively, influencing intermolecular interactions .
| Property | Value |
|---|---|
| Density | ~1.6 g/cm³ |
| Melting Point | 180–190°C (decomposes) |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
| LogP (Partition Coefficient) | ~1.2 (indicating moderate lipophilicity) |
The carboxylic acid group enhances water solubility at physiological pH, while the chlorosulfonyl moiety contributes to reactivity in organic media.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most common route involves chlorosulfonation of thiophene-3-carboxylic acid using chlorosulfonic acid () under controlled conditions :
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Reaction Setup: Thiophene-3-carboxylic acid is dissolved in dichloromethane at 0–5°C.
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Chlorosulfonation: is added dropwise, maintaining temperatures below 10°C to minimize side reactions.
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Workup: The mixture is quenched with ice water, and the product is extracted using ethyl acetate.
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Purification: Column chromatography or recrystallization yields the pure compound.
Key Reaction:
Industrial Manufacturing
Scalable production employs continuous flow reactors to enhance safety and efficiency:
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Feedstock Handling: Automated systems meter thiophene-3-carboxylic acid and .
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Reactor Design: Tubular reactors with precise temperature control (5–15°C) optimize yield (>85%).
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Downstream Processing: Crystallization from ethanol/water mixtures achieves >98% purity.
Reactivity and Functionalization
Nucleophilic Substitution
The chlorosulfonyl group undergoes facile displacement with nucleophiles (e.g., amines, alcohols):
This reactivity is exploited to synthesize sulfonamide derivatives for drug discovery .
Esterification and Amidation
The carboxylic acid can be converted to esters or amides, modulating solubility and bioavailability:
Applications in Pharmaceutical Research
Antimicrobial Agents
Thiophene derivatives exhibit broad-spectrum activity against Gram-positive bacteria. While direct studies on this compound are sparse, analogs like 5-bromo-4-(chlorosulfonyl)thiophene-2-carboxylic acid show MIC values of 8–16 µg/mL against Staphylococcus aureus .
Enzyme Inhibition
The chlorosulfonyl group’s electrophilicity enables covalent binding to enzyme active sites. For example, methyl 3-(chlorosulfonyl)thiophene-2-carboxylate inhibits HIV-1 reverse transcriptase with an IC₅₀ of 2.3 µM, suggesting potential antiviral applications .
Prodrug Development
Ester derivatives (e.g., methyl or ethyl esters) enhance membrane permeability, enabling intracellular hydrolysis to the active carboxylic acid form.
Comparison with Structural Analogs
| Compound | Molecular Formula | Key Differences | Applications |
|---|---|---|---|
| 4-(ClSO₂)Thiophene-2-carboxylic acid | Carboxylic acid at position 2 | Polymer crosslinking | |
| Methyl 4-(ClSO₂)thiophene-3-carboxylate | Esterified carboxylic acid | Prodrug formulations | |
| 5-Bromo-4-(ClSO₂)thiophene-3-COOH | Bromine at position 5 | Antimicrobial agents |
The 3-carboxylic acid isomer’s spatial arrangement favors interactions with biological targets requiring specific hydrogen-bonding patterns.
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